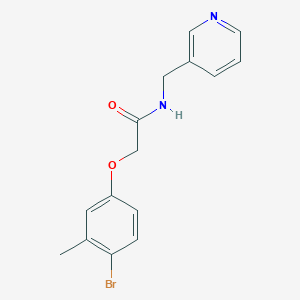
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a synthetic organic compound that features a brominated phenoxy group and a pyridinylmethyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is coupled with 3-pyridinylmethylamine under appropriate conditions (e.g., using a coupling agent like EDCI) to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at the bromine site.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromo-3-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(3-pyridinylmethyl)acetamide: A related compound lacking the brominated phenoxy group.
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylmethyl acetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H15BrN2O2 |
|---|---|
Peso molecular |
335.20 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Clave InChI |
FKBQSHFPPGOMHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



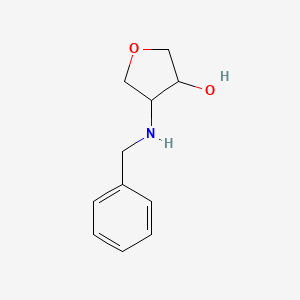
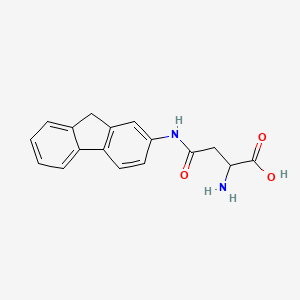
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14800575.png)
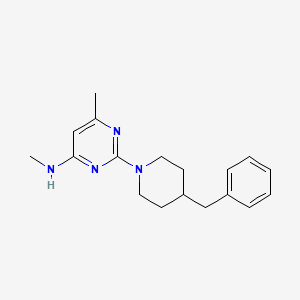
![N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B14800584.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide](/img/structure/B14800589.png)
![(3Z)-3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one](/img/structure/B14800596.png)
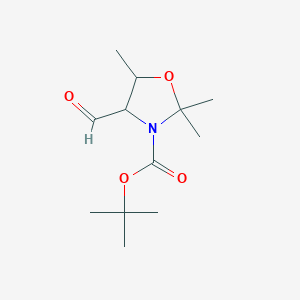

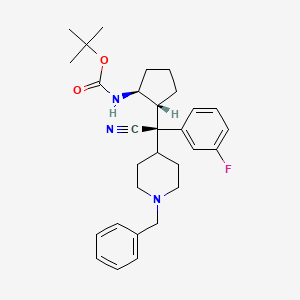
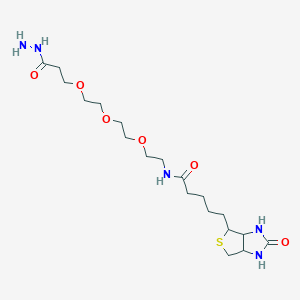
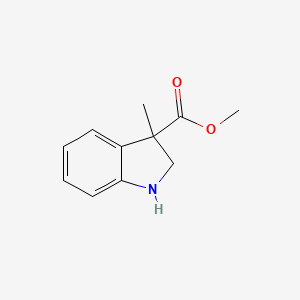
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
